The synthesis of 4-chloro-8-methylquinazolin-2-amine can be achieved through several methods:
These methods highlight the versatility in synthesizing 4-chloro-8-methylquinazolin-2-amine, utilizing various reagents and conditions to optimize yield and purity.
The molecular structure of 4-chloro-8-methylquinazolin-2-amine features a chloro substituent at the fourth position and a methyl group at the eighth position of the quinazoline ring system. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling.
Key structural data include:
4-Chloro-8-methylquinazolin-2-amine can undergo various chemical reactions typical of amines and halogenated compounds:
These reactions demonstrate the compound's potential utility in synthesizing a variety of biologically active molecules.
The physical properties of 4-chloro-8-methylquinazolin-2-amine include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often employed to confirm its identity and purity.
4-Chloro-8-methylquinazolin-2-amine has potential applications in various scientific fields:
Quinazoline derivatives represent a privileged scaffold in drug discovery, characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine heterocycle. This core exhibits exceptional versatility in interacting with biological targets, particularly in oncology, where over 60% of FDA-approved kinase inhibitors contain nitrogen-based heterocycles like quinazoline. Notable examples include gefitinib (EGFR inhibitor for lung cancer), erlotinib, and afatinib, which leverage the quinazoline nucleus for targeted cancer therapy [3] [9]. The scaffold's drug-likeness arises from favorable physicochemical properties, including balanced solubility, metabolic stability, and capacity for hydrogen bonding—attributes critical for oral bioavailability and target engagement. Quinazolines also enable extensive structural diversification, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles through strategic substituent placement [9]. Within this chemical space, 4-Chloro-8-methylquinazolin-2-amine (C₉H₈ClN₃, CID 10035504) emerges as a synthetically accessible and pharmacologically promising intermediate. Its distinct substitution pattern—chlorine at C4, methyl at C8, and an amino group at C2—provides a template for targeted modifications aimed at optimizing interactions with oncological and neurological targets [1] [3].
The quinazoline core’s significance in drug discovery stems from its multifaceted molecular recognition capabilities:
Electronic and Steric Features: The electron-deficient pyrimidine ring acts as a hydrogen bond acceptor, while the C2-amino group serves as a hydrogen bond donor. This dual functionality enables high-affinity binding to ATP pockets of kinases (e.g., EGFR, VEGFR) and DNA-interacting enzymes like topoisomerase II. The core’s planar geometry facilitates π-stacking interactions with aromatic residues in target proteins, enhancing binding stability [3] [9] [10].
Bioisosteric Versatility: Quinazoline can mimic natural purines, allowing competitive inhibition of enzymatic targets. For instance, the 4-chloro group in 4-Chloro-8-methylquinazolin-2-amine serves as a leaving group for nucleophilic displacement reactions, enabling covalent or non-covalent interactions with cysteine or lysine residues in biological targets. This reactivity is exploited in irreversible kinase inhibitors like afatinib [3] [6].
Impact of C8 Methyl Substitution: The methyl group at C8 enhances lipophilicity and electron density in the fused benzene ring. This modification influences absorption and membrane permeability while sterically shielding metabolic hotspots, thereby improving pharmacokinetic stability. C8-alkylated derivatives often exhibit superior cellular uptake compared to unsubstituted analogues [1] [7] [10].
Table 1: Molecular Properties of 4-Chloro-8-methylquinazolin-2-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₈ClN₃ | Balanced carbon/nitrogen ratio for synthetic elaboration |
Molecular Weight | 193.63 g/mol | Compliant with Lipinski’s Rule of Five |
Key Substituents | 4-Cl, 8-CH₃, 2-NH₂ | Synergistic modulation of reactivity and target engagement |
Hydrogen Bond Donors/Acceptors | 2 / 3 | Facilitates target binding and cellular permeability |
Calculated logP | ~2.1 (estimated) | Optimal for membrane permeation and oral absorption |
Substituent variation at the C2, C4, and C8 positions of quinazolin-2-amine critically determines target selectivity, potency, and mechanistic action:
C4 Chlorine as a Synthetic Handle: The 4-chloro group is pivotal for nucleophilic aromatic substitution (SNAr), enabling rapid derivatization with amines, thiols, or alcohols. This versatility is exemplified in EGFR inhibitors where 4-anilinoquinazolines (e.g., gefitinib) form hydrogen bonds with kinase hinge regions. Chlorine’s electronegativity also polarizes the C4 position, enhancing reactivity toward biomolecular nucleophiles in covalent inhibitors [3] [6] [10].
C8 Methyl for Metabolic Stability: Methyl substitution at C8 blocks cytochrome P450-mediated oxidation at this position, reducing susceptibility to metabolic degradation. Studies comparing 8-H vs. 8-methyl quinazolines demonstrate up to 3-fold increases in plasma half-life for methylated derivatives. This group also introduces steric constraints that subtly modulate the core’s planarity, potentially improving selectivity for specific kinase isoforms [1] [7].
C2 Amino Group for Direct Target Engagement: The 2-amino moiety participates in critical hydrogen-bonding networks with biological targets. For instance, in tubulin polymerization inhibitors, this group anchors the scaffold to Asp249 and Asn258 residues. Modifications here (e.g., methylation, acylation) drastically alter potency—primary amines typically outperform secondary or tertiary analogues in cellular assays [3] [7] [10].
Table 2: Impact of Substituents on Biological Activity of Quinazolin-2-amine Analogues
Position | Substituent | Target | Biological Effect | Reference Activity |
---|---|---|---|---|
C4 | Cl (leaving group) | Kinases/DNA enzymes | Enables SNAr for irreversible inhibition | IC₅₀: 0.058 µM vs. HepG-2 [3] |
C4 | OCH₃ (e.g., 8-methoxy derivative) | VEGFR2 | Enhances solubility but reduces cellular potency | IC₅₀: 1.8× lower than chloro analogue [8] |
C8 | CH₃ | Tubulin/EGFR | Improves logP and metabolic stability | Tumor growth inhibition: 74.19% (HT-29 xenograft) [3] |
C8 | H | Multiple | Higher metabolic clearance | ~50% reduced half-life vs. 8-CH₃ [7] |
C2 | NH₂ | Apoptosis regulators | Induces BAX/Bcl-2 modulation in cancer cells | Caspase-3 activation: 3.5-fold [7] |
C2 | N(CH₃)₂ | LRRK2 | Maintains activity but reduces blood-brain barrier penetration | Kd: 42 nM vs. LRRK2 [6] |
The distinct reactivity of each position in 4-Chloro-8-methylquinazolin-2-amine enables orthogonal and sequential derivatization:
C4 Functionalization via Nucleophilic Substitution: The 4-chloro group undergoes facile displacement under mild conditions (25–80°C) with nitrogen-, oxygen-, or sulfur-based nucleophiles. Amines are particularly effective, generating 4-aminoquinazolines with potent biological activities. For example, reacting with 3-bromo-4-methoxyaniline yields derivatives active against MDA-MB-231 breast cancer cells (IC₅₀: <1 µM) [7] [10]. The reaction typically employs polar aprotic solvents (e.g., DMF, NMP) and bases like triethylamine to scavenge HCl. Microwave irradiation can accelerate kinetics, reducing reaction times from hours to minutes [9].
C2 Amino Group Modifications: Acylation, alkylation, or condensation reactions diversify the C2 position. Acylation with acid anhydrides/phthalic anhydride yields imides, while Schiff base formation with aldehydes generates imines. These modifications alter electronic properties and binding conformations. For instance, 2-(pyrazole-3-carbaldehyde)imino derivatives exhibit enhanced tubulin inhibition (IC₅₀: 3.16 µM) compared to the parent amine [10].
C8 Methyl Activation for Electrophilic Chemistry: The electron-donating methyl group undergoes bromination (NBS, AIBN) to form 8-bromomethyl intermediates. These serve as alkylating agents for amines or thiols, or participate in metal-catalyzed cross-coupling (e.g., Suzuki, Heck). This strategy extends structural diversity while retaining the core pharmacophore [9].
Table 3: Synthetic Routes to Functionalize 4-Chloro-8-methylquinazolin-2-amine
Position | Reaction Type | Conditions | Key Products | Yield Range |
---|---|---|---|---|
C4 | SNAr with amines | DMF, Et₃N, 60°C, 4–12 h | 4-(Arylamino)-8-methylquinazolin-2-amines | 70–92% |
C4 | SNAr with alkoxides | K₂CO₃, DMSO, 80°C, 6 h | 4-Alkoxy-8-methylquinazolin-2-amines | 65–85% |
C2 | Acylation | RCOCl, pyridine, 0°C→RT, 2 h | 2-Acylaminquinazolines | 80–95% |
C2 | Condensation with aldehydes | EtOH, glacial AcOH, reflux, 3 h | 2-(Arylideneamino)quinazolines | 75–88% |
C8 | Free-radical bromination | NBS, CCl₄, AIBN, reflux, 3 h | 8-(Bromomethyl)-4-chloroquinazolin-2-amine | 60–70% |
C8 | Suzuki coupling | 8-Bromo-derivative, ArB(OH)₂, Pd(dppf)Cl₂ | 8-Aryl-4-chloroquinazolin-2-amines | 50–78% |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1